Triacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dioxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-4(7)2-5(8)3-6(9)10/h2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJSQTXMGCGYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

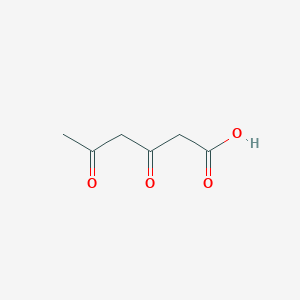

CC(=O)CC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175668 | |

| Record name | Hexanoic acid, 3,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140-49-0 | |

| Record name | 3,5-Dioxohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 3,5-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 3,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

triacetic acid lactone chemical structure and properties

An In-depth Technical Guide to Triacetic Acid Lactone

Introduction

This compound lactone (TAL), with the IUPAC name 4-hydroxy-6-methyl-2-pyrone, is a simple polyketide and a versatile, bio-privileged platform chemical.[1][2] It serves as a valuable precursor in the synthesis of a wide range of commercially important chemicals, including food preservatives, pharmaceuticals, and polymers.[1][3][4] Traditionally produced through chemical synthesis, recent advancements in metabolic engineering have enabled its efficient production from renewable feedstocks like glucose using microbial hosts such as Escherichia coli, Saccharomyces cerevisiae, and Yarrowia lipolytica.[1][3][5] This guide provides a comprehensive overview of TAL's chemical structure, properties, synthesis, and reactivity for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Structure and Properties

TAL is a light yellow solid organic compound, soluble in organic solvents.[5] Its structure consists of a pyrone ring with hydroxyl and methyl substituents. TAL exists in two tautomeric forms, with the 4-hydroxy tautomer being the dominant form.[5]

Physicochemical Properties

The key physicochemical properties of this compound Lactone are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-Hydroxy-6-methyl-2-pyrone | [5] |

| Other Names | Triacetate lactone, 6-Methyl-4-hydroxy-2-pyrone | [5] |

| CAS Number | 675-10-5 | [6] |

| Molecular Formula | C₆H₆O₃ | [6] |

| Molecular Weight | 126.11 g/mol | [7][8] |

| Appearance | Light yellow solid | [5] |

| Water Solubility | Temperature-dependent: 3.52 g/L (0 °C) to 130.65 g/L (93 °C) | [4] |

| Canonical SMILES | CC1=CC(=CC(=O)O1)O | [6] |

| InChI Key | NSYSSMYQPLSPOD-UHFFFAOYSA-N | [5][6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of TAL.

| Spectrum Type | Parameters | Peaks | Reference |

| ¹H NMR | 300 MHz, DMSO-d₆ | δ 5.95 (m, 1H), 5.19 (d, 1H, J=2.2 Hz), 2.14 (s, 3H) | [9] |

| ¹³C NMR | 125 MHz, DMSO-d₆ | δ 172, 165, 164, 101, 89, 20 | [9] |

| High-Res MS (EI) | M⁺ | Calculated: 126.0317, Found: 126.0320 | [9] |

Synthesis of this compound Lactone

TAL can be produced through both biological and chemical pathways. Microbial biosynthesis is increasingly favored due to its potential for sustainability and cost-effectiveness.

Biosynthesis

The microbial synthesis of TAL is catalyzed by the enzyme 2-pyrone synthase (2-PS), a type III polyketide synthase originally isolated from Gerbera hybrida.[1][3][9] The enzyme utilizes one molecule of acetyl-CoA as a starter unit and two molecules of malonyl-CoA as extender units.[1][5] These precursors undergo two subsequent Claisen condensations to form a 3,5-diketohexanoate thioester intermediate, which then undergoes ring closure and aromatization to yield TAL.[5]

Caption: Biosynthesis of TAL from Acetyl-CoA and Malonyl-CoA.

Chemical Synthesis

The original chemical synthesis of TAL involves the acid-catalyzed treatment of dehydroacetic acid.[5] Dehydroacetic acid is heated with concentrated sulfuric acid, which causes a ring-opening and hydration reaction to form a "tetracetic acid" intermediate. Upon cooling, this intermediate cyclizes to form TAL, which can then be recovered by crystallization in cold water.[5]

Caption: Workflow for the chemical synthesis of TAL.

Experimental Protocols

Protocol: Microbial Production and Purification of TAL

This protocol is a generalized procedure based on methods for TAL production in Saccharomyces cerevisiae.[9][10]

-

Strain Preparation : Transform S. cerevisiae (e.g., strain INVSc1) with a suitable expression vector (e.g., p426GPD) containing the codon-optimized 2-pyrone synthase gene (g2ps1) from Gerbera hybrida. Select transformants on appropriate dropout medium.

-

Fermentation :

-

Inoculate a starter culture in 50 mL of synthetic complete (SC) dropout medium and grow overnight at 30°C with shaking.

-

Use the starter culture to inoculate a 1 L fermentor containing fermentation medium (e.g., 10 g/L yeast extract, 10 g/L peptone, 20 g/L glucose).

-

Maintain fermentation conditions at 30°C, with controlled pH (e.g., 5.0) and aeration.

-

-

Extraction : After a set fermentation period (e.g., 72-96 hours), remove cells by centrifugation. Continuously extract the cell-free broth with an organic solvent like ethyl acetate (B1210297).[9]

-

Purification : Evaporate the ethyl acetate to obtain the crude product. Recrystallize the crude solid from ethyl acetate to afford pure TAL.[9]

-

Quantification and Characterization :

Protocol: Chemical Synthesis from Dehydroacetic Acid

This protocol is based on the original synthesis method.[5]

-

Reaction Setup : In a round-bottom flask equipped with a condenser, add dehydroacetic acid.

-

Acid Treatment : Carefully add concentrated sulfuric acid to the flask. Heat the mixture to 135°C and maintain this temperature until the reaction is complete (monitor by TLC).[5]

-

Lactonization and Crystallization : Allow the reaction mixture to cool slowly to room temperature. Then, pour the cooled mixture into a beaker of cold water. TAL will precipitate out of the solution.

-

Recovery : Collect the solid precipitate by vacuum filtration.

-

Purification : Wash the collected solid with cold water to remove any residual acid. The product can be further purified by recrystallization from water or another suitable solvent.

-

Characterization : Dry the purified crystals and confirm the structure using NMR, MS, and melting point analysis.

Chemical Reactivity and Applications

TAL is a valuable platform chemical due to its multiple reactive sites. The C3 carbon is nucleophilic, making it a key site for functionalization.[5] TAL can be converted into a variety of high-value chemicals.

-

Sorbic Acid and Potassium Sorbate (B1223678) : TAL can be converted to sorbic acid, a widely used food preservative, through a series of reactions including hydrogenation, dehydration, and ring-opening.[4][12] The overall yield to its salt, potassium sorbate, can be as high as 77%.[4][12]

-

Phloroglucinol : TAL is a precursor for the synthesis of 1,3,5-trihydroxybenzene (phloroglucinol), which is a starting material for adhesives and the thermally stable energetic material 1,3,5-triamino-2,4,6-trinitrobenzene (TATB).[9]

-

Pogostone (B610156) : TAL can be used to synthesize pogostone, a natural product with significant antifungal and antibacterial activity.[3]

-

Azaheterocycles : Through ring-opening transformations with amines, TAL serves as a C-6 building block for various azaheterocycles like 4-pyridones and pyrazoles.[13]

Caption: Conversion of TAL into various valuable chemicals.

Biological Activities

While primarily valued as a chemical intermediate, TAL and its derivatives exhibit notable biological activities. For instance, the conversion of TAL to potassium sorbate produces a compound with well-established antimicrobial properties used to inhibit the growth of molds, yeasts, and bacteria in food products.[12] Furthermore, pogostone, synthesized from TAL, is recognized for its potent antifungal and antibacterial effects.[3] The core pyrone structure is a feature in many biologically active natural products, suggesting potential for TAL derivatives in drug discovery.

Conclusion

This compound lactone stands out as a pivotal bio-based platform molecule with significant potential in the chemical and pharmaceutical industries. Its versatile reactivity allows for the synthesis of a diverse array of valuable compounds from a single, renewable starting material. The ongoing development of efficient microbial production systems is poised to make TAL a cost-effective and sustainable alternative to petroleum-derived precursors. For researchers and drug development professionals, TAL offers a flexible scaffold for creating novel molecules with potential therapeutic applications.

References

- 1. Metabolic Engineering of Pichia pastoris for the Production of this compound Lactone [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Bioengineering this compound lactone production in Yarrowia lipolytica for pogostone synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound lactone - Wikipedia [en.wikipedia.org]

- 6. This compound lactone - Wikidata [wikidata.org]

- 7. This compound lactone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. This compound lactone - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 9. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 10. Microbial synthesis of this compound lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. osti.gov [osti.gov]

- 13. Bio-based this compound lactone in the synthesis of azaheterocycles via a ring-opening transformation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Discovery and Isolation of Triacetic Acid Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacetic acid lactone (TAL), chemically known as 4-hydroxy-6-methyl-2-pyrone, is a polyketide that has garnered significant attention as a versatile platform chemical.[1][2] Its utility stems from its role as a precursor in the synthesis of a wide array of valuable compounds, including food preservatives like sorbic acid, as well as various polymers and pharmaceuticals.[2][3] This technical guide provides an in-depth overview of the discovery, isolation, and synthesis of TAL, with a focus on both chemical and biosynthetic methodologies. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in the field.

Chemical Synthesis

The first successful synthesis of this compound lactone was achieved through the acid-catalyzed rearrangement of dehydroacetic acid.[3] This method remains a fundamental approach in the chemical synthesis of TAL.

Experimental Protocol: Chemical Synthesis from Dehydroacetic Acid

This protocol is based on the original reported synthesis.[3]

Materials:

-

Dehydroacetic acid

-

Concentrated sulfuric acid

-

Cold water

-

Heating apparatus (e.g., oil bath)

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Dehydroacetic acid is treated with concentrated sulfuric acid at a temperature of 135 °C.[3]

-

At this temperature, the dehydroacetic acid undergoes a ring-opening and hydration reaction to form a "tetracetic acid" intermediate.[3]

-

The reaction mixture is then cooled. Upon cooling, the intermediate reverts to a lactone ring structure, forming this compound lactone.[3]

-

The this compound lactone is recovered by crystallization in cold water.[3]

-

The resulting crystals are collected by filtration.

Biosynthesis of this compound Lactone

The microbial synthesis of TAL offers a renewable alternative to chemical synthesis, typically starting from glucose.[3] The key enzyme responsible for this biotransformation is 2-pyrone synthase (2-PS), originally isolated from Gerbera hybrida.[4] This enzyme catalyzes the condensation of acetyl-CoA with two molecules of malonyl-CoA to produce TAL.[3][4]

Biosynthetic Pathway of this compound Lactone

The biosynthesis of this compound lactone from acetyl-CoA is a well-characterized pathway involving the key enzyme 2-pyrone synthase (2-PS). The process begins with a starter molecule of acetyl-CoA and involves two subsequent condensation reactions with malonyl-CoA. This series of reactions leads to the formation of a 3,5-diketohexanoate thioester intermediate, which then undergoes a ring closure to yield the final product, this compound lactone.[3]

Microbial Production and Isolation

Several microbial hosts, including Escherichia coli and Saccharomyces cerevisiae, have been engineered to produce this compound lactone.[3] The oleaginous yeast Yarrowia lipolytica has also emerged as a promising host for high-titer TAL production.[4]

Experimental Workflow for Microbial Production and Analysis

The following diagram outlines a general workflow for the microbial production of this compound lactone, from fermentation to analysis. This process involves culturing the engineered microorganism, separating the cells from the broth, extracting the product, and quantifying the yield.

Experimental Protocol: Isolation and Purification from Fermentation Broth

This protocol provides a method for the isolation and purification of this compound lactone from a microbial fermentation broth.[5]

Materials:

-

Fermentation broth containing TAL

-

Sulfuric acid (18.4 M)

-

Hexanol

-

Centrifuge

-

Filtration apparatus (sterile filter)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Cell Removal: Centrifuge the fermentation broth to pellet the microbial cells. The supernatant is then sterile filtered to remove any remaining cells and debris.[5]

-

Acidification: The clarified broth is acidified to a pH of 2.0 using 18.4 M sulfuric acid. This protonates the TAL, facilitating its extraction into an organic solvent.[5]

-

Solvent Extraction: Perform a series of liquid-liquid extractions to transfer the TAL from the aqueous broth to an organic solvent. Typically, three extractions are performed with hexanol at a 1:3 (v/v) ratio of hexanol to broth.[5]

-

Concentration: The organic phases are combined, and the solvent is removed under reduced pressure using a rotary evaporator to concentrate the TAL.

-

Crystallization and Precipitation: The concentrated TAL can be further purified by crystallization. In some protocols, TAL can be precipitated directly from the spent bioreactor medium, yielding a purity of 94–100%.[4]

Quantitative Data

The production of this compound lactone in various microbial systems has been quantified, with yields varying depending on the host organism and fermentation conditions.

| Host Organism | Titer (g/L) | Yield (%) | Reference |

| Escherichia coli | 0.47 | 0.4 | [1] |

| Saccharomyces cerevisiae | 1.8 | 6 | [6] |

| Yarrowia lipolytica | 2.6 | - | [4] |

Characterization Data

Spectroscopic methods are essential for the characterization of isolated this compound lactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1H | DMSO-d6 | 5.95 | m | 2.2, 1.1 |

| 5.19 | d | 2.2 | ||

| 2.14 | s | |||

| 13C | DMSO-d6 | 172, 165, 164, 101, 89, 20 |

Data sourced from Zhao Group @ UIUC - University of Illinois.[1]

Conclusion

This technical guide has provided a comprehensive overview of the discovery, synthesis, and isolation of this compound lactone. The detailed protocols for both chemical and biosynthetic production, along with quantitative data and characterization information, offer a valuable resource for researchers. The versatility of TAL as a platform chemical continues to drive research into optimizing its production and expanding its applications in the development of novel drugs and materials. The ongoing advancements in metabolic engineering and bioprocess optimization are poised to further enhance the efficiency and economic viability of microbial TAL production, solidifying its role as a key biorenewable chemical.

References

- 1. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound lactone - Wikipedia [en.wikipedia.org]

- 4. Bioengineering this compound lactone production in Yarrowia lipolytica for pogostone synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dr.lib.iastate.edu [dr.lib.iastate.edu]

Natural Sources of Triacetic Acid Lactone

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Triacetic Acid Lactone

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound lactone (TAL), a versatile platform chemical with significant potential in the pharmaceutical and chemical industries. While TAL's natural origin is limited, its biosynthesis has been extensively studied and engineered in various microbial hosts. This document details the primary enzymatic source of TAL, quantitative production data from engineered organisms, detailed experimental protocols for its production and purification, and the underlying biosynthetic pathways.

The enzyme primarily responsible for the natural synthesis of this compound lactone is 2-pyrone synthase (2-PS). This enzyme was originally isolated from the ornamental plant Gerbera hybrida.[1][2][3][4] While G. hybrida is the key natural source of the genetic blueprint for TAL synthesis, the plant itself is not a viable source for industrial production due to low concentrations.[5][6]

Consequently, the vast majority of research and production efforts have focused on heterologous expression of the Gerbera hybrida 2-pyrone synthase gene (g2ps1) in microbial hosts.[5][7] Organisms such as the fungus Penicillium patulum and the bacterium Brevibacterium ammoniagenes do not naturally produce TAL but contain enzymes like 6-methylsalicylic acid synthase (6-MSAS) and fatty acid synthase (FAS-B), respectively, which have been successfully mutated to synthesize TAL.[1][8][9] Therefore, the "sources" of TAL in a practical, industrial context are engineered microorganisms.

Quantitative Data on TAL Biosynthesis

The production of TAL has been optimized in several microbial hosts. The following tables summarize the quantitative data from various studies, showcasing different organisms, genetic strategies, and cultivation conditions.

Table 1: TAL Production in Engineered Escherichia coli

| Strain / Genetic Modification | Cultivation Condition | Titer (g/L) | Yield | Reference |

| JWF1(DE3)/pJA1.147A (expresses g2ps1) | Fermentor, glucose-rich | 0.23 | 0.08% (mol/mol) | [1] |

| JWF1(DE3)/pJA1.147A (expresses g2ps1) | Fermentor, glucose-limited | 0.47 | 0.4% (mol/mol) | [1] |

| Engineered E. coli expressing BktBbr | Fed-batch fermentation | 2.8 | Not Reported | [10] |

Table 2: TAL Production in Engineered Saccharomyces cerevisiae

| Strain / Genetic Modification | Cultivation Condition | Titer (g/L) | Yield | Reference |

| INVSc1 expressing mutant Y1572F 6-MSAS | Fermentor-controlled | 1.8 | 6% (from glucose) | [8][9] |

| Engineered industrial strain | Fed-batch, ethanol (B145695) feed | 5.2 | Not Reported | [11] |

Table 3: TAL Production in Engineered Oleaginous Yeasts

| Organism | Strain / Genetic Modification | Cultivation Condition | Titer (g/L) | Reference |

| Yarrowia lipolytica | Engineered with g2ps1 | Flask culture, nitrogen-replete | 0.416 | [2] |

| Yarrowia lipolytica | Engineered with multiple g2ps1 copies | Batch fermentation, nitrogen-limited | 2.6 | [2][12] |

| Yarrowia lipolytica | Engineered with pyruvate (B1213749) bypass pathway | Bioreactor fermentation | 35.9 | [5] |

| Rhodotorula toruloides | Engineered strain | Not specified | 28.0 | [4] |

Table 4: TAL Production in Engineered Pichia pastoris

| Strain / Genetic Modification | Carbon Source | Titer (g/L) | Yield | Reference |

| PpTAL1 (single g2ps1 integration) | Glucose (YPD medium) | ~1.0 | Not Reported | [3] |

| PpTAL8 (increased g2ps1 copy number) | Glucose (YPD medium) | ~2.7 | Not Reported | [3] |

| PpTAL11 (PK pathway integration) | Xylose (minimal medium) | 0.826 | 0.041 g/g xylose | [3][7] |

Biosynthetic Pathways of this compound Lactone

TAL is a polyketide synthesized from the central metabolite acetyl-CoA. Two primary enzymatic pathways have been exploited for its production in engineered microbes.

The 2-Pyrone Synthase (2-PS) Pathway

This is the canonical pathway utilizing the type III polyketide synthase (PKS) from Gerbera hybrida.[3] It involves the condensation of one acetyl-CoA starter unit with two malonyl-CoA extender units. The resulting intermediate undergoes an intramolecular cyclization (lactonization) to form the stable pyrone ring of TAL.[13]

The Polyketoacyl-CoA Thiolase (BktB) Pathway

An alternative, non-decarboxylative pathway utilizes a polyketoacyl-CoA thiolase, such as BktB.[10][14] This pathway avoids the energy-intensive carboxylation of acetyl-CoA to malonyl-CoA. It proceeds through the sequential condensation of three acetyl-CoA molecules, forming an acetoacetyl-CoA intermediate, which is then elongated to produce the TAL precursor.

Experimental Protocols

This section provides detailed methodologies for the production, purification, and analysis of TAL from engineered microbial cultures, based on cited literature.

General Experimental Workflow

The overall process for obtaining TAL from an engineered microbial host follows a standardized workflow, from cultivation to final analysis.

Fermentation Protocol (S. cerevisiae)

This protocol is adapted from fermentor-controlled cultivation methods used for high-yield TAL production.[1]

-

Media Preparation :

-

Pre-culture Medium (YPAD) : Per liter, dissolve 10 g yeast extract, 10 g peptone, 0.08 g adenine, and 20 g D-glucose in deionized water. Autoclave for sterilization.

-

Fermentation Medium : Per liter, use a defined minimal medium containing yeast nitrogen base (6.7 g), appropriate synthetic complete (SC) dropout mix, and D-glucose (20-30 g). Adjust pH to 5.6 with 10 N NaOH before autoclaving.

-

-

Inoculum Preparation : Inoculate a single colony into 5-10 mL of YPAD medium and grow overnight at 30°C with shaking (250 rpm). Use this culture to inoculate a larger pre-culture volume (e.g., 100 mL in a 500 mL flask) and grow for 24 hours.

-

Fermentor Operation :

-

Inoculate the sterile fermentation medium in the bioreactor to an initial OD₆₀₀ of ~0.1.

-

Temperature : Maintain at 30°C.

-

pH Control : Maintain pH at 5.0 for the first 48 hours, then raise to 6.0. Control using automated addition of concentrated NH₄OH or 2N H₂SO₄.

-

Dissolved Oxygen (pO₂) : Maintain at 20% of air saturation for the first 48 hours, then reduce to 5% for the remainder of the run by controlling agitation and airflow.

-

-

Sampling : Aseptically withdraw samples at regular intervals to monitor cell density (OD₆₀₀) and TAL concentration in the cell-free broth.

TAL Extraction and Purification Protocol

This protocol combines methods for solvent extraction and crystallization.[1][2]

-

Cell Removal : Centrifuge the fermentation broth at 8,000 x g for 15 minutes at 4°C to pellet the cells. Collect the supernatant (cell-free broth).

-

Acidification : Acidify the cell-free broth to pH 2.0 using a strong acid (e.g., concentrated H₂SO₄). This protonates the TAL, making it more soluble in organic solvents.

-

Solvent Extraction :

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (B1210297) or hexanol to the acidified broth.

-

Shake vigorously in a separatory funnel and allow the layers to separate.

-

Collect the organic phase. Repeat the extraction on the aqueous phase two more times to maximize recovery.

-

Pool the organic fractions.

-

-

Solvent Removal : Evaporate the organic solvent using a rotary evaporator under reduced pressure to obtain a crude TAL residue.

-

Crystallization :

-

Dissolve the crude residue in a minimal amount of hot ethyl acetate.

-

Allow the solution to cool slowly to room temperature, then transfer to 4°C to induce crystallization.

-

Collect the TAL crystals by vacuum filtration and wash with a small amount of cold ethyl acetate.

-

Dry the crystals under vacuum to yield pure TAL.

-

TAL Quantification by HPLC

This method is based on a standard reversed-phase HPLC protocol for TAL analysis.[1][15]

-

Sample Preparation : Filter the cell-free broth through a 0.22 µm syringe filter to remove any particulate matter. Dilute the sample with mobile phase A if the concentration is expected to be high.

-

HPLC System and Column :

-

System : A standard HPLC system with a UV detector.

-

Column : ZORBAX SB-C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

-

Mobile Phase :

-

Solvent A : 1% (v/v) acetic acid in deionized water.

-

Solvent B : 1% (v/v) acetic acid in acetonitrile.

-

-

Elution Profile (Gradient) :

-

Flow Rate : 1.0 mL/min.

-

Gradient :

-

0–5 min: 5% Solvent B

-

5–18 min: Linear gradient from 5% to 15% Solvent B

-

18–23 min: Linear gradient from 15% to 100% Solvent B

-

23–30 min: 100% Solvent B (column wash)

-

-

-

Detection : Monitor absorbance at 280 nm. The retention time for TAL under these conditions is approximately 12.9 minutes.[1]

-

Quantification : Create a standard curve using an authentic TAL standard of known concentrations. Calculate the concentration in unknown samples by comparing their peak areas to the standard curve.

References

- 1. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 2. Bioengineering this compound lactone production in Yarrowia lipolytica for pogostone synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic Engineering of Pichia pastoris for the Production of this compound Lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microbial synthesis of this compound lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Bioengineering this compound lactone production in Yarrowia lipolytica for pogostone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound lactone - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Production of this compound lactone from oleic acid by engineering the yeast Candida viswanathii - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical characteristics of triacetic acid lactone

An In-depth Technical Guide to Triacetic Acid Lactone

Introduction

This compound lactone (TAL), systematically known as 4-hydroxy-6-methyl-2H-pyran-2-one, is a versatile organic compound that has garnered significant interest as a bio-derived platform chemical.[1][2] It serves as a precursor for the synthesis of a wide array of valuable chemicals, including sorbic acid, a common food preservative, and various specialty polymers and pharmaceuticals.[2][3] TAL is a polyketide, naturally synthesized by certain microorganisms and plants, and can be produced efficiently through microbial fermentation from renewable feedstocks like glucose.[1][4] This guide provides a comprehensive overview of the , detailed experimental protocols, and key reaction pathways, intended for researchers, scientists, and professionals in drug development and chemical engineering.

Physical and Chemical Characteristics

This compound lactone is a light yellow crystalline powder under standard conditions.[1] Its structure is characterized by a pyrone ring, and it exists in tautomeric forms, with the 4-hydroxy tautomer being the dominant form.[1]

Physical Properties

The key physical properties of this compound lactone are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₆O₃ | [1][5] |

| Molar Mass | 126.11 - 126.12 g/mol | [1][5][6] |

| Appearance | Light yellow crystalline powder | [1] |

| Melting Point | 188 to 190 °C | [1] |

| Boiling Point | 285.9 °C | [1] |

| Density | 1.348 g/cm³ | [1] |

| Water Solubility | 8.60 g/L (at 20°C) | [1] |

| 3.52 g/L (at 0°C) | [2] | |

| 130.65 g/L (at 93°C) | [2] | |

| Organic Solvent Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol | [5] |

| pKa | Weakly acidic | [7] |

| UV Absorption (λmax) | 284 nm | [5] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound lactone.

| Technique | Data | Reference |

| ¹H NMR (300 MHz, DMSO-d6) | δ 5.95 (m, 1H), 5.19 (d, 1H), 2.14 (s, 3H) | [8] |

| ¹³C NMR (125 MHz, DMSO-d6) | δ 172, 165, 164, 101, 89, 20 | [8] |

| High-Resolution MS (EI) | Calculated for C₆H₆O₃ (M+): 126.0317, Found: 126.0320 | [8] |

Chemical Synthesis and Biosynthesis

This compound lactone can be produced through both chemical and biological routes.

Chemical Synthesis from Dehydroacetic Acid

The original chemical synthesis involves the acid-catalyzed hydrolysis and decarboxylation of dehydroacetic acid.[1]

Experimental Protocol:

-

Dehydroacetic acid is treated with concentrated sulfuric acid at 135 °C.[1]

-

This treatment leads to the ring-opening and hydration of dehydroacetic acid to form a "tetracetic acid" intermediate.[1]

-

Upon cooling, this intermediate undergoes lactonization to form this compound lactone.[1]

-

The final product is recovered by crystallization in cold water.[1]

Caption: Chemical synthesis of TAL from dehydroacetic acid.

Microbial Biosynthesis

The biosynthesis of TAL is achieved through a polyketide synthesis pathway, primarily utilizing the enzyme 2-pyrone synthase (2-PS).[1][8] This enzyme catalyzes the condensation of one molecule of acetyl-CoA with two molecules of malonyl-CoA.[1]

Experimental Protocol (General Fermentation):

-

A suitable host organism, such as Saccharomyces cerevisiae or Escherichia coli, is genetically engineered to express the 2-pyrone synthase (2-PS) gene, often from Gerbera hybrida.[4][8]

-

The recombinant strain is cultured in a fermentor with a defined medium containing a carbon source (e.g., glucose).[8]

-

Fermentation parameters such as temperature, pH, and dissolved oxygen are controlled to optimize TAL production. For S. cerevisiae, the temperature is typically maintained at 30°C and pH at 5.0.[8]

-

TAL is secreted into the fermentation broth, from which it can be subsequently purified.[8]

Caption: Biosynthesis pathway of this compound lactone.

Purification and Analysis

Purification by Crystallization

TAL's temperature-sensitive solubility in water makes crystallization an effective purification method.[2]

Experimental Protocol:

-

The fermentation broth containing TAL is heated to dissolve all the solid TAL.[2]

-

Insoluble materials, such as cells, are removed by centrifugation.[2]

-

The supernatant is then cooled (e.g., to 1°C) to induce crystallization of TAL.[2]

-

The crystallized TAL is separated from the liquid by a second centrifugation step and then dried.[2]

Purification by Solvent Extraction

Experimental Protocol:

-

The cell-free fermentation broth is subjected to continuous liquid-liquid extraction using a solvent mixture like ethyl acetate (B1210297)/acetic acid (99:1, v/v).[8]

-

The organic phases are combined, dried over magnesium sulfate, and concentrated under reduced pressure.[8]

-

The resulting crude product is recrystallized from ethyl acetate to yield pure, pale yellow crystals of TAL.[8]

Analytical Methods

Quantitative analysis of TAL is typically performed using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol (HPLC):

-

Column: Reversed-phase C18 column (e.g., ZORBAX SB-C18, 4.6 x 150 mm, 5 µm).[8]

-

Mobile Phase: A gradient of Solvent A (1% v/v acetic acid in water) and Solvent B (1% v/v acetic acid in acetonitrile).[8]

-

Gradient Program: 5% B (0-5 min), 5-15% B (5-18 min), 15-100% B (18-23 min), 100% B (23-30 min).[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV at 280 nm.[8]

-

Retention Time: Approximately 12.9 min.[8]

Caption: Experimental workflow for TAL production and purification.

Chemical Reactivity and Stability

Stability

This compound lactone is stable for at least four years under appropriate storage conditions.[5] However, it can undergo degradation, particularly in aqueous solutions at elevated temperatures, through a ring-opening decarboxylation reaction to form acetylacetone.[2]

Reactivity

TAL is a versatile chemical intermediate. The C3 carbon atom carries a substantial negative charge, making it nucleophilic and a key site for chemical reactions.[1]

TAL can be catalytically converted to potassium sorbate, a widely used food preservative.[3]

Experimental Protocol:

-

Hydrogenation: TAL is hydrogenated to 4-hydroxy-6-methyltetrahydro-2-pyrone (HMP) using a catalyst such as Ni/SiO₂.[3]

-

Dehydration: HMP is then dehydrated to form parasorbic acid (PSA).[3]

-

Ring-opening and Hydrolysis: PSA undergoes ring-opening and hydrolysis in the presence of potassium hydroxide (B78521) (KOH) to yield potassium sorbate.[3] This process achieves an overall yield of approximately 77%.[3]

References

- 1. This compound lactone - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. osti.gov [osti.gov]

- 4. Bioengineering this compound lactone production in Yarrowia lipolytica for pogostone synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound lactone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Human Metabolome Database: Showing metabocard for triacetate lactone (HMDB0341406) [hmdb.ca]

- 8. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

An In-depth Technical Guide on the Tautomerism and Stability of Triacetic Acid Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacetic acid lactone (TAL), systematically named 4-hydroxy-6-methyl-2-pyrone (B586867), is a naturally occurring polyketide with significant interest as a platform chemical for the synthesis of a wide range of valuable compounds.[1][2] Its chemical reactivity and biological activity are intrinsically linked to its tautomeric nature. This technical guide provides a comprehensive overview of the tautomerism of this compound lactone, detailing the structural aspects of its main tautomers, their relative stability, and the experimental and computational methods used for their characterization.

Tautomeric Forms of this compound Lactone

This compound lactone primarily exists in a tautomeric equilibrium between two main forms: the enol-like 4-hydroxy-6-methyl-2-pyrone and the keto-like 2-hydroxy-6-methyl-4-pyrone . An open-chain triketo-acid form can also be considered as a minor contributor to the equilibrium in solution.

The 4-hydroxy-6-methyl-2-pyrone tautomer is widely recognized as the dominant and more stable form under most conditions.[1] This stability is attributed to the formation of a conjugated system involving the endocyclic double bonds and the carbonyl group, which results in significant electron delocalization.

Tautomeric Equilibrium and Stability

The position of the tautomeric equilibrium is influenced by various factors, including the solvent, temperature, and pH. While the 4-hydroxy-6-methyl-2-pyrone form is predominant, the exact equilibrium constant (Keq) can vary.

Keq = [4-hydroxy-6-methyl-2-pyrone] / [2-hydroxy-6-methyl-4-pyrone]

In general, polar solvents can influence the equilibrium by stabilizing the more polar tautomer through intermolecular interactions such as hydrogen bonding. Computational studies using Density Functional Theory (DFT) can provide theoretical insights into the relative energies and thermodynamic parameters of the tautomers.[3]

Quantitative Data on Tautomers

Precise quantitative data on the tautomeric equilibrium of this compound lactone in various solvents is not extensively documented in publicly available literature. However, based on qualitative statements of the dominance of the 4-hydroxy-6-methyl-2-pyrone form, the equilibrium constant (Keq) is expected to be significantly greater than 1. The following tables summarize the available spectroscopic data for the predominant tautomer. Data for the less stable 2-hydroxy-6-methyl-4-pyrone is limited due to its low population at equilibrium.

Table 1: 1H NMR Spectroscopic Data for 4-hydroxy-6-methyl-2-pyrone

| Proton | Chemical Shift (δ) in CDCl3 | Multiplicity | Coupling Constant (J) |

| CH3 | ~2.2 ppm | s | - |

| H3 | ~5.5 ppm | d | |

| H5 | ~5.9 ppm | d | |

| OH | Variable | br s | - |

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data for 4-hydroxy-6-methyl-2-pyrone

| Carbon | Chemical Shift (δ) in CDCl3 |

| CH3 | ~20 ppm |

| C3 | ~99 ppm |

| C5 | ~101 ppm |

| C6 | ~161 ppm |

| C4 | ~165 ppm |

| C2 (C=O) | ~168 ppm |

Note: Assignments are based on typical chemical shift ranges for similar compounds and may require further experimental confirmation.[4]

Table 3: UV-Vis Spectroscopic Data for 4-hydroxy-6-methyl-2-pyrone

| Solvent | λmax (nm) |

| Ethanol | ~295 |

| Water | ~290 |

Note: The absorption maximum can be influenced by the solvent polarity and pH.

Experimental Protocols

The study of tautomerism in this compound lactone relies on spectroscopic techniques that can differentiate between the tautomeric forms or measure their equilibrium concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric equilibria, provided that the rate of interconversion is slow on the NMR timescale.[5]

Protocol for 1H NMR Analysis:

-

Sample Preparation: Prepare solutions of this compound lactone (e.g., 10-20 mg/mL) in various deuterated solvents (e.g., CDCl3, DMSO-d6, D2O) in 5 mm NMR tubes. The use of a range of solvents with different polarities is recommended to investigate solvent effects on the equilibrium.[6]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Shim the magnet to obtain good resolution.

-

Set the appropriate spectral width and number of scans.

-

For quantitative measurements, ensure a sufficient relaxation delay (at least 5 times the longest T1 of the protons of interest) to allow for full relaxation of the nuclei between scans.

-

-

Data Acquisition: Acquire the 1H NMR spectrum at a constant temperature (e.g., 25 °C).

-

Data Processing and Analysis:

-

Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.

-

Identify the distinct signals corresponding to each tautomer. The protons on the pyrone ring and the methyl group are expected to have different chemical shifts in each tautomeric form.

-

Integrate the signals corresponding to each tautomer. For quantitative analysis, use well-resolved signals that are unique to each form.

-

Calculate the mole fraction of each tautomer from the integral ratios. The equilibrium constant (Keq) can then be determined.[7]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria if the tautomers have distinct absorption spectra.[8]

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of this compound lactone in various solvents of spectroscopic grade in quartz cuvettes. The concentration should be chosen to give an absorbance in the range of 0.1 to 1.0.

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum of the solvent-filled cuvette.

-

-

Data Acquisition: Record the absorption spectrum of the this compound lactone solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the absorption maxima (λmax) for each tautomer.

-

If the individual spectra of the tautomers are known or can be determined, the concentration of each tautomer in the equilibrium mixture can be calculated using the Beer-Lambert law at different wavelengths.[8]

-

Mandatory Visualizations

Tautomeric Equilibrium of this compound Lactone

Caption: Tautomeric equilibrium of this compound lactone.

Biosynthesis Pathway of this compound Lactone

The biosynthesis of this compound lactone is a well-characterized pathway involving the enzyme 2-pyrone synthase.[9]

Caption: Biosynthetic pathway of this compound lactone.

Conclusion

The tautomerism of this compound lactone is a fundamental aspect of its chemistry, with the 4-hydroxy-6-methyl-2-pyrone form being the most stable and predominant tautomer. Understanding the factors that influence the tautomeric equilibrium is crucial for controlling its reactivity and for the rational design of its applications in drug development and as a platform chemical. The experimental protocols outlined in this guide provide a framework for the detailed investigation of this important class of molecules. Further quantitative studies are needed to fully elucidate the thermodynamics of the tautomeric equilibrium in different environments.

References

- 1. This compound lactone - Wikipedia [en.wikipedia.org]

- 2. Bio-based this compound lactone in the synthesis of azaheterocycles via a ring-opening transformation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [benthamscience.com]

- 6. cores.research.asu.edu [cores.research.asu.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 9. Microbial synthesis of this compound lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Triacetic Acid Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacetic acid lactone (TAL), chemically known as 4-hydroxy-6-methyl-2-pyrone, is a simple polyketide that has garnered significant attention as a versatile, bio-based platform chemical.[1][2][3][4][5] Naturally produced by certain fungi and readily synthesized by genetically engineered microorganisms, TAL serves as a crucial precursor for a wide array of valuable compounds, including food preservatives, antimicrobials, and specialty polymers.[3][6][7][8][9][10] This technical guide provides an in-depth exploration of the biological role of this compound lactone in nature, focusing on its biosynthesis, its function as a key metabolic intermediate, and the biological activities of its important derivatives.

Biosynthesis of this compound Lactone

This compound lactone is not a primary metabolite but rather a product of secondary metabolism, synthesized from fundamental building blocks of cellular metabolism. The biosynthesis is primarily catalyzed by the enzyme 2-pyrone synthase (2-PS), a type III polyketide synthase originally isolated from Gerbera hybrida.[6][9]

The synthesis of TAL proceeds through the condensation of one molecule of acetyl-CoA with two molecules of malonyl-CoA.[1][9] This enzymatic process has been successfully harnessed in various microbial hosts, including Escherichia coli, Saccharomyces cerevisiae, Pichia pastoris, and Yarrowia lipolytica, for the sustainable production of TAL from renewable feedstocks like glucose.[7][8][11][12]

Biological Activities and Roles

While this compound lactone itself is primarily recognized as a platform chemical, its derivatives exhibit a range of significant biological activities. The inherent reactivity of the lactone ring allows for its conversion into a variety of bioactive molecules.[1]

Antimicrobial Properties of TAL Derivatives

A study on a 3-nitro derivative of this compound lactone and its transition metal complexes revealed notable antimicrobial activity against a panel of bacteria and fungi, as determined by the agar (B569324) well diffusion assay. The copper (II) complex, in particular, showed a significant inhibition zone against Shigella dysenteriae.[13]

Table 1: Antibacterial Activity of a 3-Nitro-Triacetic Acid Lactone Derivative and its Metal Complexes (Inhibition Zone in mm) [13]

| Microorganism | Ligand | Co(II) | Ni(II) | Cu(II) | Zn(II) | Fe(II) | Mn(II) | Ag(I) | Imipenem* |

| Escherichia coli | 13.3 | 14.3 | 14.7 | 15.3 | 14.3 | 14.3 | 14.7 | 14.3 | 20.3 |

| Shigella dysentriae | 18.7 | 19.3 | 20.3 | 22.3 | 19.7 | 19.7 | 20.3 | 19.3 | 21.3 |

| Salmonella typhi | 16.7 | 17.3 | 18.0 | 19.3 | 17.7 | 17.7 | 18.0 | 17.3 | 20.7 |

| Proteus mirabilis | 14.3 | 15.0 | 15.7 | 16.7 | 15.3 | 15.3 | 15.7 | 15.0 | 18.3 |

| Pseudomonas aeruginosa | 12.7 | 13.3 | 14.0 | 15.0 | 13.7 | 13.7 | 14.0 | 13.3 | 17.7 |

| Bacillus cereus | 15.7 | 16.3 | 17.0 | 18.3 | 16.7 | 16.7 | 17.0 | 16.3 | 19.7 |

| Staphylococcus aureus | 17.3 | 18.0 | 18.7 | 20.0 | 18.3 | 18.3 | 18.7 | 18.0 | 21.3 |

Standard antibiotic

Table 2: Antifungal Activity of a 3-Nitro-Triacetic Acid Lactone Derivative and its Metal Complexes (Inhibition Zone in mm) [13]

| Microorganism | Ligand | Co(II) | Ni(II) | Cu(II) | Zn(II) | Fe(II) | Mn(II) | Ag(I) | Fluconazole* |

| Aspergillus flavus | 14.3 | 15.0 | 15.7 | 16.7 | 15.3 | 15.3 | 15.7 | 15.0 | 18.3 |

| Aspergillus niger | 13.7 | 14.3 | 15.0 | 16.0 | 14.7 | 14.7 | 15.0 | 14.3 | 17.7 |

| Candida albicans | 16.7 | 17.3 | 18.0 | 19.3 | 17.7 | 17.7 | 18.0 | 17.3 | 20.7 |

| Trichophyton simii | 15.7 | 16.3 | 17.3 | 18.3 | 18.7 | 16.7 | 17.3 | 16.3 | 19.3 |

Standard antifungal

Furthermore, other 4-hydroxy-α-pyrones isolated from a marine-derived fungus, Aspergillus niger, have demonstrated significant antibacterial activity. One of the isolated compounds exhibited minimum inhibitory concentration (MIC) values of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Bacillus subtilis.[14]

Role in Cellular Signaling Pathways (Derivatives)

While direct evidence of this compound lactone's impact on cellular signaling is limited, studies on its derivatives have revealed significant interactions with key inflammatory and communication pathways.

Pogostone (B610156), a natural product that can be synthesized from TAL, has been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are central to the regulation of inflammatory responses. Pogostone has been observed to suppress the phosphorylation of p38 MAPK and JNK (c-Jun N-terminal kinases), which are key components of the MAPK pathway. By inhibiting these kinases, pogostone can attenuate downstream inflammatory signaling.

Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. Derivatives of 4-hydroxy-6-methyl-2H-pyran-2-one have been designed and synthesized to act as quorum sensing inhibitors. These compounds have been shown to inhibit the binding of the natural signaling molecule, OdDHL, to its receptor, LasR, in Pseudomonas aeruginosa. This inhibition leads to a reduction in biofilm formation and the down-regulation of genes associated with virulence.[15]

Experimental Protocols

Quantification of this compound Lactone by HPLC

A common method for the quantification of TAL in fermentation broth involves High-Performance Liquid Chromatography (HPLC).

Workflow:

Methodology:

-

Sample Preparation: Centrifuge the fermentation broth to pellet the microbial cells. Filter the resulting supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure TAL is in its protonated form.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 280-300 nm.

-

-

Quantification: A standard curve is generated using known concentrations of pure TAL. The concentration of TAL in the samples is then determined by comparing the peak area from the sample chromatogram to the standard curve.[9]

Antimicrobial Susceptibility Testing

This method is used to qualitatively assess the antimicrobial activity of a compound.

Methodology:

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria).

-

Well Creation: Sterile cork borers are used to create wells of a defined diameter in the agar.

-

Application of Test Compound: A specific volume of the test compound (dissolved in a suitable solvent) at a known concentration is added to each well. A solvent control and a standard antibiotic are also included.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[13]

This method is used to quantitatively determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: Positive (microorganism with no compound) and negative (medium only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

Conclusion

This compound lactone stands as a pivotal molecule at the intersection of biotechnology and synthetic chemistry. While its direct biological roles in nature are not extensively documented, its significance as a biosynthetic precursor is undeniable. The diverse and potent biological activities of its derivatives, ranging from antimicrobial and anti-inflammatory to the disruption of bacterial communication, underscore the vast potential of the TAL scaffold in drug discovery and development. Further research into the direct biological effects of TAL and the exploration of its expanding chemical space will undoubtedly unveil new opportunities for this versatile biorenewable platform chemical.

References

- 1. This compound lactone - Wikipedia [en.wikipedia.org]

- 2. This compound lactone as a potential biorenewable platform chemical - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. osti.gov [osti.gov]

- 4. Sustainable this compound Lactone Production from Sugarcane by Fermentation and Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 7. Metabolic Engineering of Pichia pastoris for the Production of this compound Lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Production of this compound lactone from oleic acid by engineering the yeast Candida viswanathii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Production of this compound lactone from oleic acid by engineering the yeast Candida viswanathii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microbial synthesis of this compound lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Production of New Antibacterial 4-Hydroxy-α-Pyrones by a Marine Fungus Aspergillus niger Cultivated in Solid Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Triacetic Acid Lactone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of triacetic acid lactone (TAL), a versatile platform chemical with applications in the pharmaceutical and polymer industries. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of TAL, offering valuable data for its identification, characterization, and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound lactone. Both ¹H and ¹³C NMR data provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound lactone exhibits distinct signals corresponding to the different hydrogen atoms in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (δ) in DMSO-d6 (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5 | 5.95 | m | 2.2, 1.1 |

| H-3 | 5.19 | d | 2.2 |

| -CH₃ | 2.14 | s | - |

Table 1: ¹H NMR spectral data for this compound lactone in DMSO-d6.[1]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of this compound lactone. The following table summarizes the chemical shifts for each carbon atom.

| Carbon Assignment | Chemical Shift (δ) in DMSO-d6 (ppm) |

| C-2 (C=O) | 172 |

| C-4 (C-OH) | 165 |

| C-6 (C-CH₃) | 164 |

| C-5 | 101 |

| C-3 | 89 |

| -CH₃ | 20 |

Table 2: ¹³C NMR spectral data for this compound lactone in DMSO-d6.[1]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining high-quality NMR spectra of this compound lactone is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound lactone in a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃) in a standard 5 mm NMR tube. The final concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for data acquisition.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate window functions (e.g., exponential multiplication) and perform phase and baseline corrections.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Employ a standard pulse program with a sufficient relaxation delay to ensure quantitative accuracy if needed.

-

Process the data similarly to the ¹H spectrum.

-

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons. Assign the peaks in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and coupling constants, often aided by two-dimensional NMR experiments (e.g., COSY, HSQC) for unambiguous assignments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound lactone is characterized by the presence of a lactone ring and a hydroxyl group.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (hydroxyl) | 3400-3200 (broad) | Stretching |

| C-H (sp² and sp³) | 3100-2850 | Stretching |

| C=O (α,β-unsaturated δ-lactone) | ~1720-1700 | Stretching |

| C=C (alkene) | ~1650 | Stretching |

| C-O (ester) | ~1250 | Stretching |

Table 3: Characteristic IR absorption bands for this compound lactone.

Experimental Protocol for FT-IR Spectroscopy

The following protocol outlines the steps for acquiring an FT-IR spectrum of solid this compound lactone:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of dry this compound lactone with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups within the this compound lactone molecule.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.

Mass Spectral Data

The mass spectrum of this compound lactone (molecular weight: 126.11 g/mol ) will show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) and several characteristic fragment ions.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 127 | [M+H]⁺ | Protonated molecular ion (in ESI or CI) |

| 126 | [M]⁺˙ | Molecular ion (in EI) |

| 81 | [M+H - H₂O - CO]⁺ | Loss of water and carbon monoxide |

Table 4: Expected key ions in the mass spectrum of this compound lactone.

The MS/MS spectrum of the protonated molecule (m/z 127) would likely show a prominent fragment at m/z 81, corresponding to the neutral loss of water and carbon monoxide.[2]

Experimental Protocol for Mass Spectrometry

A typical protocol for the mass spectrometric analysis of this compound lactone is as follows:

-

Sample Preparation: Dissolve a small amount of this compound lactone in a suitable solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1-10 µg/mL).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), coupled to a mass analyzer (e.g., quadrupole, time-of-flight). For detailed fragmentation studies, a tandem mass spectrometer (MS/MS) is used.

-

Data Acquisition:

-

Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in either positive or negative ion mode.

-

For MS/MS analysis, select the molecular ion (or protonated molecule) as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the structure of this compound lactone.

Biosynthesis of this compound Lactone

This compound lactone is a polyketide synthesized in various microorganisms and plants. The biosynthetic pathway involves the condensation of acetyl-CoA and malonyl-CoA, catalyzed by the enzyme 2-pyrone synthase.

Caption: Biosynthetic pathway of this compound lactone.

This guide provides foundational spectroscopic data and protocols essential for the analysis of this compound lactone. Researchers can utilize this information for quality control, reaction monitoring, and structural verification in their drug development and chemical synthesis endeavors.

References

An In-depth Technical Guide to the Solubility of Triacetic Acid Lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triacetic acid lactone (TAL), a promising bio-derived platform chemical. Understanding its solubility in various solvents is critical for its purification, reaction chemistry, and formulation in diverse applications, including the synthesis of pharmaceuticals and other high-value chemicals.

Quantitative Solubility Data

The solubility of this compound lactone is highly dependent on the solvent and temperature. While qualitatively described as soluble in organic solvents, detailed quantitative data is most readily available for its solubility in water.[1]

Table 1: Solubility of this compound Lactone in Water at Various Temperatures

| Temperature (°C) | Solubility (g/L) |

| 0 | 3.52 |

| 20 | 8.60 |

| 93 | 130.65 |

Data sourced from experimental measurements. The solubility of TAL in water is highly sensitive to temperature, a property that can be exploited in separation processes like crystallization.[2][3]

It is important to note that when heating aqueous solutions of TAL, a ring-opening decarboxylation to 2,4-pentanedione (acetylacetone) can occur.[2]

While specific quantitative data for organic solvents is not extensively published in the readily available literature, TAL is generally considered soluble in many common organic solvents.[1] Further empirical studies are recommended to quantify solubility in solvents relevant to specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound lactone in a given solvent, based on common laboratory practices.

Objective: To determine the saturation solubility of this compound lactone in a specific solvent at a controlled temperature.

Materials:

-

This compound lactone (solid, high purity)

-

Solvent of interest (e.g., water, ethanol, ethyl acetate)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis at 280 nm)

-

Syringe filters (e.g., 0.22 µm)

-

Vials for sample collection

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound lactone to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure saturation is reached.

-

Place the container in a temperature-controlled shaker or incubator set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation is achieved.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to filter the sample immediately using a syringe filter into a clean vial.

-

Precisely dilute the filtered sample with a suitable solvent (often the same solvent used for the solubility test or the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound lactone of known concentrations.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve. A typical method might use a C18 column with a gradient elution of acidified water and acetonitrile, with detection at 280 nm.[4]

-

Inject the diluted sample of the saturated solution into the HPLC system.

-

Determine the concentration of this compound lactone in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound lactone in the original saturated solution by multiplying the concentration measured in the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of this compound lactone in the chosen solvent at the specified temperature, typically expressed in g/L or mg/mL.

-

Visualizing Key Pathways

Understanding the biosynthesis of this compound lactone is crucial for its production. The following diagrams illustrate the key metabolic pathways involved.

Caption: Biosynthesis of this compound Lactone from Acetyl-CoA and Malonyl-CoA.

This pathway shows the enzymatic synthesis of this compound lactone, catalyzed by 2-pyrone synthase, through the condensation of one molecule of acetyl-CoA with two molecules of malonyl-CoA.[1]

Caption: General workflow for the production and purification of this compound Lactone.

This diagram outlines the typical steps involved in the biotechnological production of TAL, starting from a carbon source like glucose and culminating in the purified product, often leveraging its temperature-sensitive solubility for purification.[2][3]

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Triacetic Acid Lactone using 2-Pyrone Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacetic acid lactone (TAL), a polyketide with the systematic name 4-hydroxy-6-methyl-2-pyrone, is a valuable platform chemical for the synthesis of a wide range of commercially important compounds.[1] Its applications span from food additives and preservatives like sorbic acid to pharmaceuticals such as pogostone.[1] The enzymatic synthesis of TAL is catalyzed by 2-pyrone synthase (2-PS), a type III polyketide synthase originally isolated from Gerbera hybrida.[1] This enzyme facilitates the condensation of one molecule of acetyl-CoA with two molecules of malonyl-CoA to produce TAL.[2][3] This document provides detailed protocols for the expression and purification of recombinant 2-pyrone synthase from E. coli, the in vitro enzymatic synthesis of TAL, and its subsequent quantification.

Biosynthetic Pathway of this compound Lactone

The enzymatic synthesis of this compound lactone by 2-pyrone synthase proceeds through a series of Claisen condensation reactions. An acetyl-CoA starter unit is elongated by two successive decarboxylative condensations with malonyl-CoA extender units. The resulting triketide intermediate undergoes an intramolecular cyclization to form the stable α-pyrone ring of TAL.

Caption: Biosynthetic pathway of this compound lactone from acetyl-CoA and malonyl-CoA catalyzed by 2-pyrone synthase.

Data Presentation

The production of this compound lactone has been achieved in various microbial hosts through the heterologous expression of 2-pyrone synthase. The yields can vary significantly depending on the host organism and the fermentation conditions.

| Host Organism | TAL Titer (g/L) | Carbon Source | Reference |

| Escherichia coli | 0.47 | Glucose | [4] |

| Saccharomyces cerevisiae | 1.8 | Glucose | [1][5] |

| Yarrowia lipolytica | 2.6 | Glucose | [1] |

| Yarrowia lipolytica (optimized) | 4.078 | Glucose | [6] |

| Pichia pastoris | 0.826 | Xylose | [5] |

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged 2-Pyrone Synthase from E. coli

This protocol describes the expression of N-terminally His-tagged Gerbera hybrida 2-pyrone synthase (G2PS1) in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

1.1. Transformation and Expression

-

Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the G2PS1 gene fused to an N-terminal 6xHis-tag.

-

Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for plasmid selection and incubate overnight at 37°C.

-

Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking at 200-250 rpm.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

Continue to incubate the culture for 16-20 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.

1.2. Cell Lysis

-

Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Add lysozyme (B549824) to a final concentration of 1 mg/mL and a protease inhibitor cocktail to prevent protein degradation.

-

Incubate on ice for 30 minutes.

-

Sonicate the cell suspension on ice using short pulses (e.g., 10 seconds on, 30 seconds off) until the lysate is no longer viscous.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

1.3. Immobilized Metal Affinity Chromatography (IMAC)

-

Equilibrate a Ni-NTA agarose (B213101) column with 5-10 column volumes of Lysis Buffer.

-

Load the clarified supernatant onto the equilibrated column.

-

Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elute the His-tagged 2-PS with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions of 1-2 mL.

-

Analyze the collected fractions for protein content (e.g., Bradford assay) and purity (SDS-PAGE).

1.4. Buffer Exchange and Storage

-

Pool the fractions containing the purified 2-PS.

-

Perform a buffer exchange into a suitable storage buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.5) using dialysis or a desalting column.

-

Determine the final protein concentration.

-

Add glycerol (B35011) to a final concentration of 10-20% (v/v) for cryoprotection and store the purified enzyme in aliquots at -80°C.

Caption: Workflow for the expression and purification of His-tagged 2-pyrone synthase from E. coli.

Protocol 2: In Vitro Enzymatic Synthesis of this compound Lactone

This protocol outlines the procedure for the enzymatic synthesis of TAL using purified 2-pyrone synthase.

-

Prepare a 1 mL reaction mixture in a microcentrifuge tube containing:

-

100 mM HEPES buffer (pH 6.0)

-

0.5 mM Acetyl-CoA

-

1.0 mM Malonyl-CoA

-

1-5 µM purified 2-Pyrone Synthase

-

-

Initiate the reaction by adding the purified enzyme to the mixture of substrates and buffer.[4]

-

Incubate the reaction at 25-30°C for 1-4 hours. The optimal reaction time may need to be determined empirically.

-

Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidifying with an appropriate acid (e.g., HCl to a final concentration of 100 mM) to precipitate the enzyme.

-

Centrifuge the mixture at high speed (e.g., >13,000 x g) for 10 minutes to pellet the precipitated protein.

-

Collect the supernatant for TAL quantification by HPLC.

Protocol 3: Quantification of this compound Lactone by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the separation and quantification of TAL.[4]

-

HPLC System and Column:

-

An HPLC system equipped with a UV detector.

-

A C18 reversed-phase column (e.g., ZORBAX SB-C18, 4.6 x 150 mm, 5 µm particle size).[4]

-

-

Mobile Phase:

-

Chromatographic Conditions:

-

Quantification:

-

Prepare a standard curve using known concentrations of pure TAL.

-

Inject the supernatant from the enzymatic reaction (Protocol 2) into the HPLC system.

-

Identify the TAL peak based on its retention time compared to the standard. The expected retention time under these conditions is approximately 12.9 minutes.[4]

-

Quantify the amount of TAL produced by integrating the peak area and comparing it to the standard curve.

-

Caption: Workflow for the analysis and quantification of enzymatically synthesized this compound lactone.

References